

The Role of Hexadecanedioate as a Human Metabolite: A Technical Guide

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Compound of Interest

Compound Name: Hexadecanedioate

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Introduction

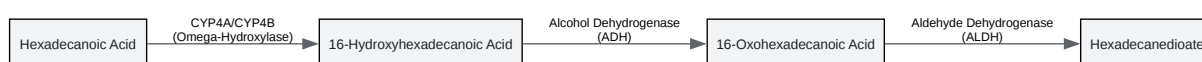
Hexadecanedioate, a 16-carbon dicarboxylic acid, has emerged as a significant human metabolite with implications in various physiological and pathophysiological processes.^{[1][2]} Primarily known as a product of the omega-oxidation pathway of fatty acids, its circulating levels have been linked to cardiovascular health, including blood pressure regulation and the incidence of ischemic stroke and heart failure.^{[3][4][5]} This technical guide provides a comprehensive overview of the current understanding of **hexadecanedioate**'s role as a human metabolite, with a focus on quantitative data, experimental methodologies, and relevant biochemical pathways.

Biochemical Pathway: Omega-Oxidation of Fatty Acids

Hexadecanedioate is synthesized via the omega-oxidation (ω -oxidation) pathway, a minor route for fatty acid metabolism that becomes more prominent when the primary beta-oxidation pathway is impaired. This process occurs primarily in the endoplasmic reticulum of the liver and kidneys.

The key steps in the formation of **hexadecanedioate** from hexadecanoic acid are:

- **Omega-Hydroxylation:** The terminal methyl group (ω -carbon) of hexadecanoic acid is hydroxylated by cytochrome P450 enzymes of the CYP4A and CYP4B families, forming 16-hydroxyhexadecanoic acid.
- **Oxidation to Aldehyde:** The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase (ADH), yielding 16-oxohexadecanoic acid.
- **Oxidation to Carboxylic Acid:** Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase (ALDH), resulting in the formation of **hexadecanedioate**.



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Figure 1: Omega-Oxidation Pathway of Hexadecanoic Acid.

Quantitative Data Summary

Circulating levels of **hexadecanedioate** have been quantitatively associated with several key health outcomes. The following tables summarize these findings from major cohort studies.

Outcome	Cohort/Study	Association Metric	Value (95% CI)	P-value	Reference
Systolic Blood Pressure	TwinsUK	Beta (per SD)	1.31 (0.83 - 1.78)	6.81 x 10 ⁻⁸	[3]
Diastolic Blood Pressure	TwinsUK	Beta (per SD)	0.81 (0.50 - 1.11)	2.96 x 10 ⁻⁷	[3]
All-Cause Mortality	TwinsUK	Hazard Ratio (per SD)	1.49 (1.08 - 2.05)	0.02	[3]
Incident Ischemic Stroke	ARIC	Hazard Ratio (per SD)	1.12 (1.07 - 1.17)	< 0.0001	[6]
Incident Heart Failure	Not Specified	Hazard Ratio (per SD)	1.22 (not specified)	3.0 x 10 ⁻⁷	

Table 1: Association of **Hexadecanedioate** with Cardiovascular Outcomes.

SNP	Gene	Association with Hexadecanedioate Levels	P-value	Association with Blood Pressure	Reference
rs414056	SLCO1B1	Increased levels	1.65 x 10 ⁻⁵¹	No significant association	
rs6663731	CYP4Z2P	Increased levels	5.49 x 10 ⁻¹¹	Not specified	

Table 2: Genetic Variants Associated with Circulating **Hexadecanedioate** Levels.

Experimental Protocols

Quantification of Hexadecanedioate in Human Plasma/Serum by LC-MS/MS

This protocol is a generalized procedure based on methodologies reported in metabolomics studies.^{[2][7]}

- Sample Preparation:
 - Thaw plasma or serum samples on ice.
 - Precipitate proteins by adding a 3- to 4-fold volume of ice-cold organic solvent (e.g., methanol or acetonitrile).
 - Vortex the mixture vigorously for 1 minute.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
 - Transfer the supernatant to a new tube for analysis.
- Liquid Chromatography:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid) to improve ionization.
 - Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
 - Gradient: A gradient from low to high organic phase is used to elute analytes of varying polarities. The specific gradient profile would need to be optimized.
 - Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
- Mass Spectrometry:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is used to detect dicarboxylic acids.

- Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for targeted quantification, using a specific precursor-to-product ion transition for **hexadecanedioate**.
- Instrumentation: A triple quadrupole mass spectrometer is commonly used.

Animal Model for Investigating the Effects of Hexadecanedioate on Blood Pressure

This protocol is based on the animal experiments described by Menni et al. (2015).^{[3][4]}

- Animal Model: Wistar-Kyoto (WKY) rats are often used as a normotensive control strain.
- Treatment:
 - **Hexadecanedioate** is administered orally. In one study, a dose of 250 mg/kg/day was used.
 - The vehicle for administration (e.g., water, saline, or a specific buffer) should be consistent between the treatment and control groups.
 - The duration of treatment should be defined (e.g., several weeks).
- Blood Pressure Measurement:
 - Blood pressure can be measured non-invasively using the tail-cuff method or invasively via telemetry or direct arterial cannulation for continuous monitoring.
- Tissue and Blood Collection:
 - At the end of the study, blood samples are collected to measure circulating **hexadecanedioate** levels.
 - Tissues such as the heart, kidneys, and mesenteric arteries can be harvested for further analysis (e.g., histology, gene expression, or vascular reactivity studies).

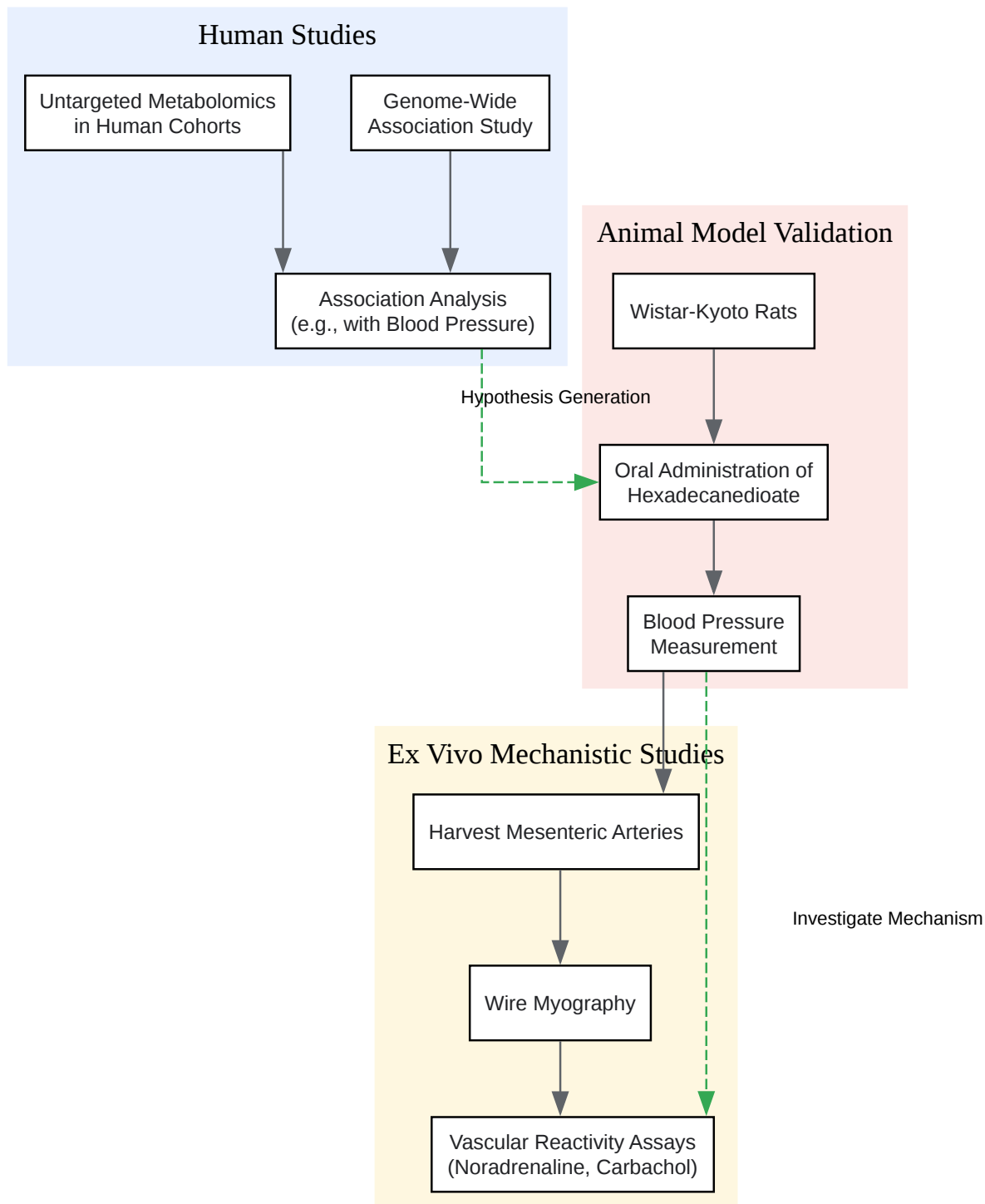
Ex Vivo Assessment of Vascular Reactivity

This protocol for wire myography is based on the methods described in the study by Menni et al. (2015).[\[3\]](#)[\[8\]](#)

- Tissue Preparation:
 - Isolate mesenteric resistance arteries from the treated and control animals.
 - Cut the arteries into small rings (approximately 2 mm in length).
 - Mount the arterial rings on a wire myograph in a chamber filled with physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Equilibration and Viability Check:
 - Allow the mounted arteries to equilibrate under a standardized tension.
 - Assess the viability of the arterial rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
- Concentration-Response Curves:
 - Constriction: Generate a cumulative concentration-response curve to a vasoconstrictor, such as noradrenaline (e.g., in a concentration range of 10⁻⁹ to 10⁻⁵ M).
 - Relaxation: Pre-constrict the arterial rings with an agonist like noradrenaline to a submaximal level (e.g., EC₈₀). Then, generate a cumulative concentration-response curve to a vasodilator, such as carbachol (e.g., in a concentration range of 10⁻⁹ to 10⁻⁵ M), to assess endothelium-dependent relaxation.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the causal role of **hexadecanedioate** in blood pressure regulation.



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